Ethyl 2-[(6-chloropyrimidin-4-yl)amino]acetate Ethyl 2-[(6-chloropyrimidin-4-yl)amino]acetate
Brand Name: Vulcanchem
CAS No.: 1247700-25-9
VCID: VC3186964
InChI: InChI=1S/C8H10ClN3O2/c1-2-14-8(13)4-10-7-3-6(9)11-5-12-7/h3,5H,2,4H2,1H3,(H,10,11,12)
SMILES: CCOC(=O)CNC1=CC(=NC=N1)Cl
Molecular Formula: C8H10ClN3O2
Molecular Weight: 215.64 g/mol

Ethyl 2-[(6-chloropyrimidin-4-yl)amino]acetate

CAS No.: 1247700-25-9

Cat. No.: VC3186964

Molecular Formula: C8H10ClN3O2

Molecular Weight: 215.64 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-[(6-chloropyrimidin-4-yl)amino]acetate - 1247700-25-9

Specification

CAS No. 1247700-25-9
Molecular Formula C8H10ClN3O2
Molecular Weight 215.64 g/mol
IUPAC Name ethyl 2-[(6-chloropyrimidin-4-yl)amino]acetate
Standard InChI InChI=1S/C8H10ClN3O2/c1-2-14-8(13)4-10-7-3-6(9)11-5-12-7/h3,5H,2,4H2,1H3,(H,10,11,12)
Standard InChI Key ZJMMDHGTCMKYSX-UHFFFAOYSA-N
SMILES CCOC(=O)CNC1=CC(=NC=N1)Cl
Canonical SMILES CCOC(=O)CNC1=CC(=NC=N1)Cl

Introduction

Chemical Identity and Structure

Structural Characteristics

Ethyl 2-[(6-chloropyrimidin-4-yl)amino]acetate consists of a pyrimidine ring with a chlorine atom at position 6, an amino group at position 4, and an ethyl acetate moiety connected through the amino linkage. This arrangement creates a compound with both hydrogen bond accepting and donating capabilities, making it potentially useful in various chemical and biological applications .

The chemical structure can be described as having:

  • A pyrimidine heterocyclic core with nitrogen atoms at positions 1 and 3

  • A chlorine substituent at position 6 of the pyrimidine ring

  • An amino (-NH-) linker at position 4

  • A glycine ethyl ester moiety (-CH₂COOC₂H₅) connected through the amino group

Molecular Information

Based on available data, Ethyl 2-[(6-chloropyrimidin-4-yl)amino]acetate has the molecular formula C₈H₁₀ClN₃O₂ . This composition aligns with its structural features and is consistent with similar pyrimidine derivatives documented in chemical databases.

Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC₈H₁₀ClN₃O₂
Molecular WeightApproximately 215.64 g/molEstimated
Physical StateSolid at room temperatureTypical for similar compounds

Estimated Properties

Based on the structurally similar isomer Ethyl 2-[(2-chloropyrimidin-4-yl)amino]acetate, we can reasonably estimate several physicochemical properties:

PropertyEstimated ValueBasis
Hydrogen Bond Donor Count1Based on similar compound
Hydrogen Bond Acceptor Count5Based on similar compound
Rotatable Bond Count5Based on similar compound
Log PApproximately 1.8Based on similar compound

These estimated values suggest that Ethyl 2-[(6-chloropyrimidin-4-yl)amino]acetate likely has moderate lipophilicity and hydrogen bonding capabilities, properties that would influence its solubility, permeability, and potential biological interactions .

Related Compounds and Structural Analogues

Position Isomers

Ethyl 2-[(2-chloropyrimidin-4-yl)amino]acetate is a closely related position isomer that differs only in the location of the chlorine atom (position 2 rather than position 6). This compound has been more extensively characterized with the following properties:

PropertyValueSource
CAS Number1251101-18-4
Molecular Weight215.64 g/mol
XLogP3-AA1.8
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count5
Exact Mass215.0461543 Da

The difference in chlorine position between these isomers likely results in different electronic distributions and potentially different reactivity patterns and biological activities .

Other Structurally Related Compounds

Several other compounds with structural similarities appear in the research data:

  • Ethyl 2-[(2,6-dichloropyridin-4-yl)carbamoylsulfanyl]acetate (CAS: 286436-03-1) - A related compound with a pyridine core instead of pyrimidine and additional functional groups .

  • Various pyrimidine derivatives described in the context of anti-HIV activity research, suggesting potential pharmacological applications for compounds in this structural class .

  • Methyl (2E)-2-(2-((6-chloropyrimidin-4-yl)oxy)phenyl)-3-methoxyacrylate (CAS: 131860-97-4) - Another 6-chloropyrimidin-4-yl derivative with different substituents and potential applications .

Future Research Directions

Structure-Activity Relationship Studies

Future research on Ethyl 2-[(6-chloropyrimidin-4-yl)amino]acetate could focus on:

  • Comparing the biological activities of position isomers with chlorine at different positions on the pyrimidine ring

  • Evaluating how modifications to the ester group affect properties and activities

  • Investigating the effect of additional substituents on the pyrimidine ring

Synthetic Methodology Development

Developing optimized synthetic routes specifically for Ethyl 2-[(6-chloropyrimidin-4-yl)amino]acetate could improve:

  • Yield and purity of the final product

  • Scalability of the synthesis for industrial applications

  • Environmental impact through greener reaction conditions

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator